3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride
Description
The chloride variant is synthesized via a three-step process:
Hydrazine hydrate reaction with acetylacetone to form 3,5-dimethyl-1H-pyrazole .
Alkylation using methyl iodide and potassium tert-butoxide to yield 1,3,5-trimethyl-1H-pyrazole .
Sulfonation with chlorosulfonic acid and thionyl chloride to produce the sulfonyl chloride .
The fluoride derivative likely follows a similar synthesis route, substituting chlorinating agents with fluorinating reagents. Key properties of the chloride include:
Properties
CAS No. |
1803561-06-9 |
|---|---|
Molecular Formula |
C5H7FN2O2S |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8) |
InChI Key |
GWRDZQBFYKDLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a sulfonyl fluoride reagent. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the substitution reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Result from the reaction with alcohols.
Sulfonic Acids: Produced through oxidation reactions.
Sulfinic Acids: Obtained via reduction reactions.
Scientific Research Applications
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Utilized in enzyme inhibition studies, particularly for enzymes that interact with sulfonyl fluoride groups.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazole-sulfonyl scaffold is highly modifiable. Key derivatives include:
Key Observations:
- Fluorinated groups (difluoroethyl): Enhance metabolic stability and electron-withdrawing effects, critical for drug design . Benzyl groups: Introduce aromaticity, possibly altering binding affinity in therapeutic targets .
Synthetic Accessibility :
Biological Activity
3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS No. 1803561-06-9) is a chemical compound characterized by its pyrazole ring and sulfonyl fluoride functional group. Its molecular formula is CHF NOS, with a molecular weight of 178.19 g/mol. This compound has garnered attention in medicinal chemistry due to its high reactivity and potential as an intermediate in the synthesis of bioactive compounds.
The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride can be achieved through various methods, including sulfonylation reactions involving chlorosulfonic acid and thionyl chloride in chloroform. The compound's sulfonyl fluoride moiety contributes to its electrophilic nature, making it a useful building block in organic synthesis and medicinal applications .
Antiproliferative Effects
Research indicates that derivatives of 3,5-dimethyl-1H-pyrazole exhibit significant biological activities, including antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrazole-4-sulfonamide derivatives demonstrate potent inhibitory activity against U937 cells, highlighting their potential as anticancer agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance anti-inflammatory potency .
Antimicrobial and Antiviral Properties
Additionally, 3,5-dimethyl-1H-pyrazole derivatives have shown promise as antimicrobial and antiviral agents. Their mechanism of action often involves the covalent modification of key protein targets within pathogens, leading to disrupted cellular functions .
Study on Trypanosoma brucei Inhibitors
A notable study involved screening a series of sulfonyl fluoride compounds against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that certain derivatives exhibited sub-micromolar anti-trypanosomal activity, with selectivity indices favoring T. brucei over human cell lines like HeLa cells . The study utilized a chemical proteomic approach to identify protein targets modified by these compounds.
Structure-Activity Relationship (SAR)
In another investigation focusing on SAR, various pyrazole derivatives were synthesized and tested for their biological activities. The study highlighted how specific substitutions on the pyrazole ring influenced biological efficacy, particularly in inhibiting protein glycation and exhibiting antibacterial properties .
Data Tables
| Compound | Activity | IC50/EC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride | Antiproliferative against U937 | <10 | N/A |
| Pyrazole derivative A | Anti-inflammatory (COX-1) | 12 | >10 |
| Pyrazole derivative B | Anti-trypanosomal | <1 | 66 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
